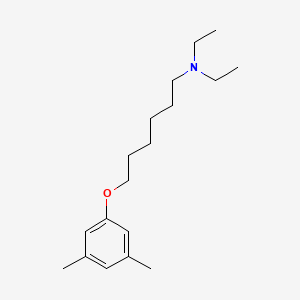
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. Despite its illicit use, AM-2201 has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are found throughout the body and are responsible for a wide range of physiological processes, including pain perception, inflammation, and mood regulation. When this compound binds to these receptors, it activates them, leading to the psychoactive effects associated with marijuana use.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects due to its interaction with the cannabinoid receptors. It has been shown to have analgesic and anti-inflammatory effects, as well as anticonvulsant and anxiolytic effects. It can also cause changes in heart rate and blood pressure, as well as impairments in memory and cognition.
実験室実験の利点と制限
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the physiological and biochemical effects of these receptors. However, its illicit status and potential for abuse make it difficult to obtain and use in lab experiments. Additionally, its psychoactive effects can make it difficult to interpret the results of experiments involving this compound.
将来の方向性
Despite its potential therapeutic applications, the illicit status of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has limited its use in scientific research. However, there is still much to be learned about the cannabinoid receptors and their role in physiological processes. Future research could focus on developing safer and more effective synthetic cannabinoids for use in therapeutic applications. Additionally, research could focus on developing new methods for synthesizing this compound and other synthetic cannabinoids, making them more accessible for scientific research.
合成法
The synthesis of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide involves the reaction of 3-methylbutanoic anhydride with 4-methylphenylacetonitrile in the presence of a Lewis acid catalyst. The resulting product is then acetylated with acetic anhydride to yield this compound. The synthesis of this compound is complex and requires specialized equipment and expertise, making it difficult to produce on a large scale.
科学的研究の応用
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that it has analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. It has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9(2)13(11(4)16)14(17)15-12-7-5-10(3)6-8-12/h5-9,13H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURRZCGULMSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)


![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
![1-[6-(4-fluorophenoxy)hexyl]pyrrolidine](/img/structure/B4934755.png)

![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide](/img/structure/B4934764.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)


![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
